

The Discovery and Synthesis of U-90042: A Technical Guide

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Compound of Interest

Compound Name: U-90042

Cat. No.: B1682054

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Abstract

U-90042 is a non-benzodiazepine sedative and hypnotic agent that demonstrates a unique interaction profile with γ -aminobutyric acid type A (GABA-A) receptor subtypes. Developed by Novo Nordisk in the 1980s, this compound has been a subject of scientific research due to its distinct pharmacological effects, which include sedation and ataxia without inducing amnesia. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **U-90042**, presenting key data in structured formats and detailing the experimental protocols for its synthesis and biological evaluation.

Discovery and Pharmacological Profile

U-90042, with the chemical name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline, was identified as a potent sedative and hypnotic compound.^[1] Unlike traditional benzodiazepines, **U-90042** exhibits a different affinity profile for GABA-A receptor subtypes, which is believed to contribute to its unique pharmacological effects.

In Vitro Receptor Binding Affinity

U-90042 is an agonist at the GABA-A receptor, showing notable affinity for the $\alpha 1$, $\alpha 3$, and $\alpha 6$ subtypes.^[1] The binding affinities (K_i) for these subtypes are summarized in the table below.

GABA-A Receptor Subtype	Binding Affinity (Ki) in nM
$\alpha 1$	7.8[1]
$\alpha 3$	9.5[1]
$\alpha 6$	11.0[1]

In Vivo Pharmacological Effects

In animal models, **U-90042** has been shown to produce dose-dependent sedation and ataxia. [1] It effectively prolongs sleeping time in mice, rats, and monkeys. [1] A key distinguishing feature of **U-90042** is its lack of amnestic effects; it does not impair memory in animal models and has been observed to block the amnesia induced by diazepam. [1]

Animal Model	Effect
Mice	Suppressed locomotor activity, impaired rotarod performance, prolonged sleeping time, no amnesia[1]
Rats	Prolonged sleeping time[1]
Monkeys	Prolonged sleeping time[1]

Synthesis of U-90042

The synthesis of **U-90042** is detailed in U.S. Patent 5,100,895. The following is a general outline of the synthetic procedure.

Experimental Protocol: Synthesis of 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline

Detailed, step-by-step experimental protocols for the synthesis of **U-90042** and its intermediates would be presented here, based on the full text of the patent. This would include reagents, solvents, reaction conditions (temperature, time), and purification methods for each step.

Key Experiments and Methodologies

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **U-90042** for different GABA-A receptor subtypes.

Methodology:

- **Membrane Preparation:** Membranes from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., $\alpha 1\beta 2\gamma 2$, $\alpha 3\beta 2\gamma 2$, $\alpha 6\beta 2\gamma 2$) are prepared.
- **Radioligand Binding:** A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [^3H]Ro 15-1788) is used.
- **Competition Assay:** Membranes are incubated with the radioligand and varying concentrations of **U-90042**.
- **Separation and Counting:** Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **U-90042** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Rotarod Test in Mice

Objective: To assess the effect of **U-90042** on motor coordination and balance.

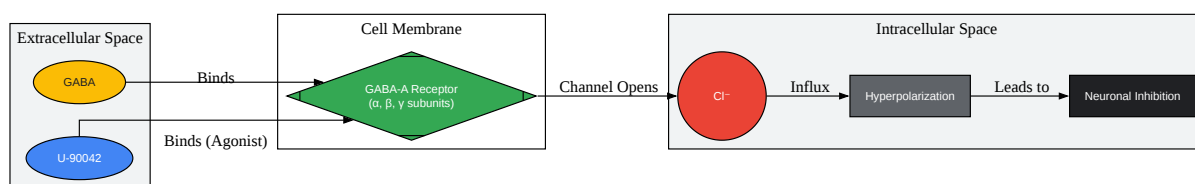
Methodology:

- **Apparatus:** A rotating rod apparatus is used.
- **Acclimation:** Mice are acclimated to the testing room and the apparatus before the experiment.
- **Drug Administration:** **U-90042** or vehicle is administered to the mice (e.g., intraperitoneally).

- Testing: At a predetermined time after injection, each mouse is placed on the rotating rod. The rod's rotation speed is gradually increased.
- Measurement: The latency to fall from the rod is recorded for each mouse. A shorter latency to fall indicates impaired motor coordination.

Visualizations

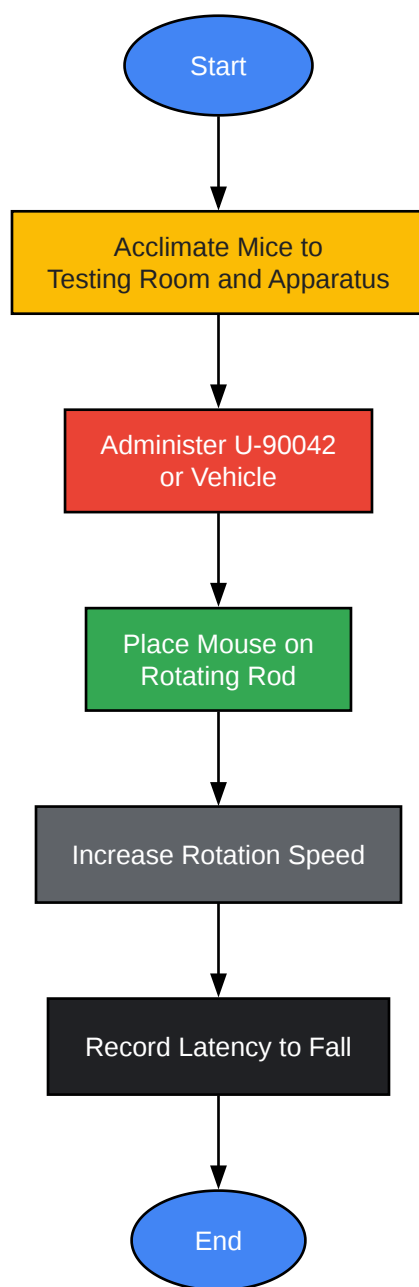
Signaling Pathway



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Caption: GABA-A Receptor Signaling Pathway Activated by **U-90042**.

Experimental Workflow



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Caption: Experimental Workflow for the Rotarod Test.

Conclusion

U-90042 represents a significant compound in the study of sedative-hypnotics due to its distinct GABA-A receptor subtype interaction and its separation of sedative effects from amnesia. The detailed synthesis and pharmacological data presented in this guide provide a comprehensive

resource for researchers in neuroscience and drug development. Further investigation into the structure-activity relationships of **U-90042** and its analogs could lead to the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of sleep disorders and other conditions involving the GABAergic system.

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References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
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